An In-depth Technical Guide to 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS 76508-73-1)
An In-depth Technical Guide to 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS 76508-73-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS 76508-73-1), a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and peptide design. As a constrained α,α-disubstituted amino acid, its rigid piperidine scaffold offers a unique design element for introducing conformational stability and exploring novel vector spaces in drug discovery. This document synthesizes critical data on its physicochemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and supported by relevant literature.
Core Molecular Attributes and Physicochemical Properties
4-Amino-piperidine-4-carboxylic acid hydrochloride is the salt form of a cyclic α-amino acid. The presence of both a primary amine and a carboxylic acid on the same quaternary carbon, which is part of a piperidine ring, imparts a distinct set of properties. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free amino acid (zwitterionic) form.
The structural arrangement of this molecule, particularly the rigid piperidine ring, restricts the conformational flexibility typically seen in acyclic amino acids. This pre-organization is a highly desirable trait in drug design, as it can lead to higher binding affinities and improved selectivity for biological targets by reducing the entropic penalty upon binding.
Structural and Chemical Identity
Below is a summary of the key identifiers for 4-Amino-piperidine-4-carboxylic acid and its dihydrochloride salt. Note that the CAS number 76508-73-1 specifically refers to the dihydrochloride form.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 4-aminopiperidine-4-carboxylic acid;dihydrochloride | [2] |
| CAS Number | 76508-73-1 | [1][2] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 217.09 g/mol | [2] |
| Canonical SMILES | C1CNCCC1(C(=O)O)N.Cl.Cl | [2] |
| InChI Key | QAZLRRMYUONDHH-UHFFFAOYSA-N | [2] |
Physicochemical Data
Quantitative experimental data for the hydrochloride salt is sparse in publicly available literature. The data presented below includes values for the dihydrochloride where specified, and for the parent free amino acid (CAS 40951-39-1) where noted. Researchers should treat computed values as estimates and verify critical parameters experimentally.
| Property | Value | Notes and Source(s) |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | For the free amino acid (CAS 40951-39-1). Data for the HCl salt is not consistently reported.[4] |
| Boiling Point | 345.2 °C at 760 mmHg | Computed value for the dihydrochloride.[2] |
| Flash Point | 162.6 °C | Computed value for the dihydrochloride.[2] |
| Solubility | Soluble in water | Qualitative data for the free amino acid.[5] The hydrochloride salt is expected to have higher aqueous solubility. Quantitative data is not readily available.[6] |
| pKa | Not experimentally determined | As an amino acid, it possesses at least two pKa values for the carboxylic acid (typically ~2-3) and the amino groups (piperidine secondary amine ~10-11, primary amine ~9-10). |
| XLogP3-AA | -3.5 | Computed value for the free amino acid, indicating high hydrophilicity.[7] |
Synthesis and Reactivity: A Strategic Overview
The synthesis of α,α-disubstituted amino acids like 4-aminopiperidine-4-carboxylic acid presents unique challenges, primarily in the construction of the quaternary α-carbon. While a specific, detailed protocol for the direct synthesis of the hydrochloride salt is not widely published, a logical and scientifically sound pathway can be constructed based on established synthetic methodologies for related piperidine derivatives and amino acids.
A common and effective strategy involves a modified Strecker synthesis or a Bucherer-Bergs reaction, starting from a suitably N-protected 4-piperidone. The protection of the piperidine nitrogen is crucial to prevent side reactions and to control the molecule's reactivity during the key bond-forming steps.
Caption: Generalized synthetic workflow for 4-Amino-piperidine-4-carboxylic acid hydrochloride.
Illustrative Synthesis Protocol
This protocol is a representative example based on established chemical transformations. Researchers must adapt and optimize conditions based on their specific laboratory setup and scale.
Step 1: Synthesis of 1-tert-butoxycarbonyl-4-cyano-4-aminopiperidine (Strecker Intermediate)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.
Causality: The Strecker synthesis is a classic and efficient method for forming α-amino acids. The N-Boc protecting group is stable under these conditions and prevents the piperidine nitrogen from acting as a competing nucleophile.
Step 2: Hydrolysis to 4-Amino-1-Boc-piperidine-4-carboxylic acid
-
Dissolve the crude α-aminonitrile from Step 1 in a mixture of concentrated HCl and water.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis of both the nitrile and the eventual deprotection of the Boc group can be monitored.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.
-
Filter the solid and wash with cold water and then a water-miscible solvent like acetone to aid drying.
Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. This step simultaneously removes the acid-labile Boc protecting group.
Step 3: Formation of the Hydrochloride Salt
-
Suspend the free amino acid from Step 2 in a suitable solvent such as methanol or isopropanol.
-
Add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until the mixture becomes acidic (check with pH paper). Typically, at least two equivalents of HCl are required to form the dihydrochloride salt.
-
Stir the mixture, which may result in the precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality: The formation of the hydrochloride salt improves the compound's stability for long-term storage and often enhances its solubility in aqueous media for biological assays.
Reactivity Profile
The molecule's reactivity is dictated by its three primary functional groups: the primary amine, the secondary amine (piperidine ring), and the carboxylic acid.
-
N-Acylation/Alkylation: Both the primary and secondary amines can be acylated or alkylated under standard conditions. Selective protection is key to directing reactivity. The N-Boc protected intermediate, for example, is a common building block where the primary amine is available for further functionalization.[8]
-
Carboxylic Acid Esterification/Amidation: The carboxylic acid can be converted to esters or amides using standard coupling reagents (e.g., EDC, HATU) or by Fischer esterification.
-
Ugi Reaction: As a component with a primary amine, it can participate in multicomponent reactions like the Ugi reaction to rapidly build molecular complexity, a strategy that has been applied to the synthesis of derivatives like carfentanil.
Applications in Research and Drug Development
The rigid, pre-organized structure of 4-amino-piperidine-4-carboxylic acid makes it a valuable scaffold in medicinal chemistry. Its incorporation into peptide chains or small molecules can enforce specific conformations, which is a powerful strategy for enhancing biological activity and selectivity.
Caption: Key application areas of the 4-aminopiperidine-4-carboxylic acid scaffold.
-
Peptide Mimetics and Conformational Control: As a cyclic α,α-disubstituted amino acid, its incorporation into peptides has been shown to induce stable helical structures, even in short sequences. This is particularly useful for creating water-soluble, highly helical peptides that can mimic the secondary structures of proteins.[9][10]
-
HIV-1 Entry Inhibitors: The 4-substituted-4-aminopiperidine motif is a key structural element in a class of potent CCR5 receptor antagonists. These compounds block the entry of the HIV-1 virus into host cells. The synthesis of these antagonists often utilizes N-protected derivatives of 4-aminopiperidine-4-carboxylic acid as a central building block.
-
Kinase Inhibitors: This scaffold has been employed in the development of selective and orally active inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways often dysregulated in cancer. The 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown significant potential in this area.
-
Opioid Receptor Ligands: The core structure is a precursor to potent opioid analgesics, including congeners of fentanyl. The Ugi reaction has been used to synthesize derivatives like carfentanil and remifentanil from this scaffold.
Analytical Characterization
Expected Spectral Properties
-
¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show complex multiplets for the piperidine ring protons, typically in the range of 2.0-3.5 ppm. The absence of a proton at the α-carbon is a key feature.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the carboxylic acid carbonyl (~175-180 ppm), the quaternary α-carbon (~60-70 ppm), and multiple peaks for the piperidine ring carbons (~25-50 ppm).
-
FTIR: The infrared spectrum would display characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the primary and secondary ammonium salts (broad, ~2400-3200 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 145.09.
Protocol: Purity Determination by HPLC
This is a general-purpose method suitable for validation. Specific parameters may require optimization.
Objective: To determine the purity of 4-Amino-piperidine-4-carboxylic acid hydrochloride by High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks.
-
Calculation: Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Self-Validation: This protocol incorporates a system suitability test to ensure the chromatographic system is performing correctly before sample analysis. The use of a reference standard allows for confident peak identification. Following ICH guidelines for validation would further involve assessing specificity, linearity, accuracy, precision, and robustness.[11][12]
Safety, Handling, and Storage
As a laboratory chemical, 4-Amino-piperidine-4-carboxylic acid hydrochloride requires careful handling to minimize exposure and ensure stability.
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[13] There is no specific data on acute or chronic toxicity.[3][6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[6] For long-term storage, refrigeration (-20°C) is recommended, particularly for the free amino acid form, to prevent potential degradation.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (beyond what is used for salt formation).[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Amino-piperidine-4-carboxylic acid hydrochloride is a valuable and versatile building block for researchers in drug discovery and peptide science. Its constrained cyclic structure provides a powerful tool for designing molecules with enhanced conformational stability and biological activity. While detailed experimental data for this specific salt is not universally available, a robust understanding of its properties and reactivity can be derived from established chemical principles and data on closely related analogues. Proper handling and adherence to safety protocols are essential when working with this compound. This guide serves as a foundational resource to enable its effective and safe use in the laboratory.
References
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Wysong, C. L., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(22), 7650-7651. [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2024, from [Link]
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PubMed. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. National Library of Medicine. Retrieved February 2024, from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved February 2024, from [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved February 2024, from [Link]
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Peptides. (n.d.). 4-Aminopiperidine-4-carboxylic acid [76508-73-1]. Retrieved February 2024, from [Link]
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Library of Medicine. Retrieved February 2024, from [Link]
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PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2024, from [Link]
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ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved February 2024, from [Link]
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ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 2024, from [Link]
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MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 2024, from [Link]
- Google Patents. (n.d.). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
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AAPPTec. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved February 2024, from [Link]
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ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved February 2024, from [Link]
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
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Peptides. (n.d.). 4-Aminopiperidine-4-carboxylic acid [76508-73-1]. Retrieved February 2024, from [Link]
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Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. Retrieved February 2024, from [Link]
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AAPPTec. (n.d.). Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved February 2024, from [Link]
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Current Trends in Biotechnology and Pharmacy. (2024). Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. Retrieved February 2024, from [Link]
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